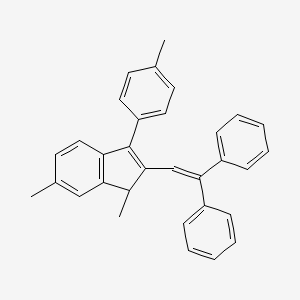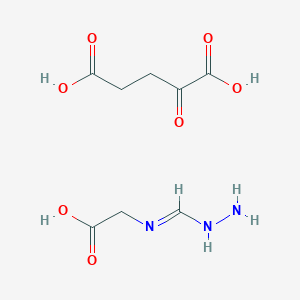![molecular formula C17H12N2O2 B14193003 2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-41-7](/img/structure/B14193003.png)
2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is an organic compound with the molecular formula C17H12N2O2 This compound is characterized by the presence of a benzaldehyde group attached to a pyridine ring, which is further connected to another pyridine ring via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, which is often achieved through a Diels-Alder reaction.
Oxidation: The intermediate is then subjected to oxidation reactions to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mécanisme D'action
The mechanism of action of 2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine structure and have been studied for their biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also contain a pyridine ring and have been investigated for their potential as fibroblast growth factor receptor inhibitors.
Uniqueness
2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is unique due to the presence of both a benzaldehyde group and a pyridine-oxygen-pyridine linkage. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.
Propriétés
Numéro CAS |
918138-41-7 |
|---|---|
Formule moléculaire |
C17H12N2O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
2-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C17H12N2O2/c20-12-13-4-1-2-6-17(13)14-8-16(11-19-9-14)21-15-5-3-7-18-10-15/h1-12H |
Clé InChI |
IQEHHTOAURFSLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=CC(=CN=C2)OC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)





![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)

